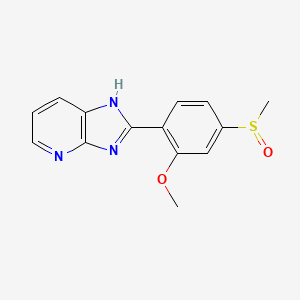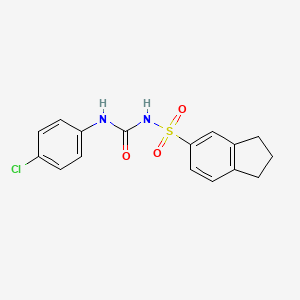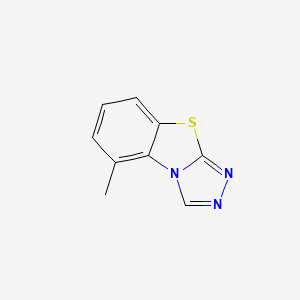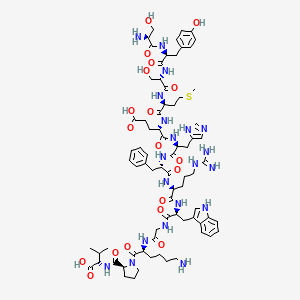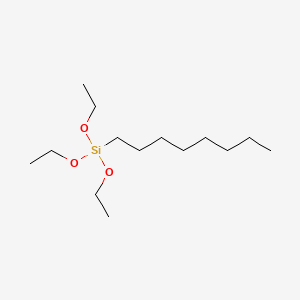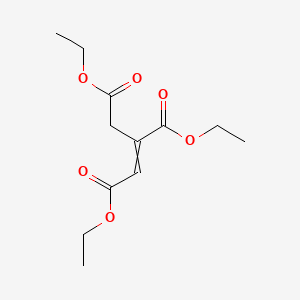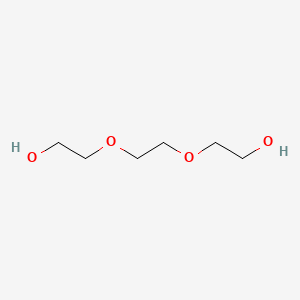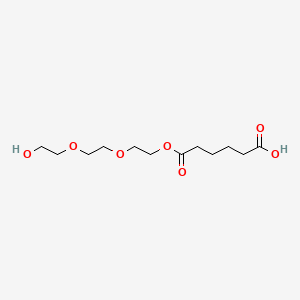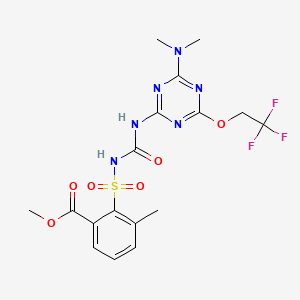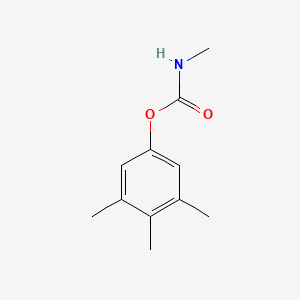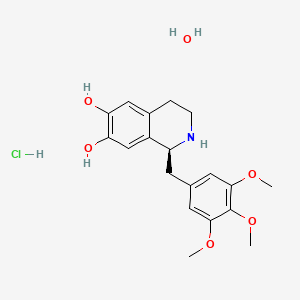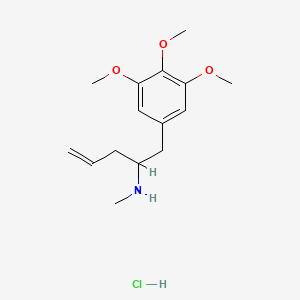![molecular formula C20H19N3O4 B1682609 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea CAS No. 444392-31-4](/img/new.no-structure.jpg)
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a naphthalene ring and a dimethoxybenzoyl group, making it a unique urea derivative.
Preparation Methods
The synthesis of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea typically involves the reaction of 3,5-dimethoxybenzoyl chloride with naphthalen-1-ylamine in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. It has been found to activate receptors such as GPR139 and enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These interactions lead to various biological effects, including inhibition of cancer cell growth and modulation of inflammatory responses .
Comparison with Similar Compounds
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea can be compared with other similar compounds, such as:
2’-Deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine: This compound shares a similar structural motif but differs in its biological activity and applications.
3,5-Dimethoxybenzoyl chloride derivatives: These compounds are used in various synthetic applications and have different reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
444392-31-4 |
|---|---|
Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C20H19N3O4/c1-26-15-10-14(11-16(12-15)27-2)19(24)22-23-20(25)21-18-9-5-7-13-6-3-4-8-17(13)18/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |
InChI Key |
KPTMSQHTGZMEFU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC=CC3=CC=CC=C32)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TC-O 9311; TC-O-9311; TC-O9311; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



